1-(6-Methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride is a key intermediate in the synthesis of Acetamiprid, a widely used neonicotinoid insecticide. Its presence has been identified in various biological systems, including microorganisms, honeybees, and spinach, as a result of Acetamiprid biodegradation. The compound is often referred to as IM 1-4 in the literature discussing Acetamiprid metabolism. While not a final product with direct applications, its role in the degradation pathway of Acetamiprid makes it a significant subject of scientific interest, particularly in the fields of environmental science and entomology.
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 225.11 g/mol. This compound is classified as a pyridine derivative, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The compound is primarily utilized in research settings, particularly in studies related to pharmacology and biochemistry.
The synthesis of 1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride typically involves a multi-step process:
In an industrial context, continuous flow reactors can be employed to scale up the synthesis process, ensuring consistent quality and yield. Automated systems are often utilized for reagent addition and product isolation, which enhances efficiency and reproducibility.
The molecular structure of 1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride can be represented using various notation systems:
InChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-8(11-2)10-6-7;;/h3-4,6,9H,5H2,1-2H3;2*1H
CNCC1=CN=C(C=C1)OC.Cl.Cl
These notations provide a systematic way to describe the molecule's structure and can be used for computational modeling and database searches.
The compound exhibits a significant degree of structural complexity due to the presence of both amine and pyridine functionalities, which contribute to its chemical reactivity and potential biological activity.
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-donating methoxy group on the pyridine ring, which enhances nucleophilicity at certain positions on the ring.
The mechanism of action for 1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. Research indicates that compounds of this class may act as ligands that modulate receptor activity or influence signaling pathways associated with various physiological processes .
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are generally favorable for laboratory applications.
The compound is characterized by its stability under standard laboratory conditions but may be sensitive to moisture due to its dihydrochloride form. It is soluble in water and organic solvents, making it versatile for various experimental setups .
The primary applications of 1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride include:
This compound represents a significant area of interest within chemical research, particularly for its potential implications in drug development and material innovation.
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: